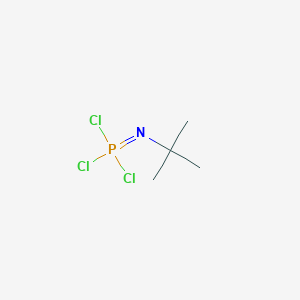
tert-Butylimido-phosphoric trichloride
Description
tert-Butylimido-phosphoric trichloride is a phosphorus-based compound characterized by a tert-butylimido group (tert-C₄H₉N) bonded to a phosphorus center, which is further coordinated to three chlorine atoms. Such compounds are typically reactive intermediates in organic synthesis, catalysis, or coordination chemistry due to the electrophilic phosphorus center and steric bulk from the tert-butyl group .
Properties
CAS No. |
18854-80-3 |
|---|---|
Molecular Formula |
C4H9Cl3NP |
Molecular Weight |
208.45 g/mol |
IUPAC Name |
tert-butylimino(trichloro)-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl3NP/c1-4(2,3)8-9(5,6)7/h1-3H3 |
InChI Key |
KMRKEUBRWTUMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(Cl)(Cl)Cl |
Canonical SMILES |
CC(C)(C)N=P(Cl)(Cl)Cl |
Pictograms |
Corrosive |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butylimido-phosphoric trichloride with structurally or functionally related phosphorus compounds, based on available evidence:
Key Research Findings
Reactivity and Stability
- Hydrolysis Sensitivity : Like PCl₃ and POCl₃, this compound is expected to hydrolyze rapidly in the presence of moisture, releasing HCl and forming phosphoric acid derivatives. This parallels the behavior of phosphoryl trichloride, which reacts with atmospheric moisture, complicating air monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


